9-(1-Phenylpropylidene)-9H-xanthene
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Overview
Description
9-(1-Phenylpropylidene)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The structure of this compound consists of a xanthene core with a phenylpropylidene substituent at the 9-position, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Phenylpropylidene)-9H-xanthene typically involves the condensation of xanthene derivatives with phenylpropylidene precursors. One common method is the reaction of xanthene with 1-phenylpropylidene chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(1-Phenylpropylidene)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding xanthone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or alkylated xanthene derivatives.
Scientific Research Applications
9-(1-Phenylpropylidene)-9H-xanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(1-Phenylpropylidene)-9H-xanthene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylpropylidene moiety can enhance the compound’s binding affinity and specificity towards its molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene family, used in the synthesis of various derivatives.
9-Phenylxanthene: A derivative with a phenyl group at the 9-position, similar in structure but lacking the propylidene moiety.
9-(1-Phenylethylidene)-9H-xanthene: A closely related compound with an ethylidene substituent instead of propylidene.
Uniqueness
9-(1-Phenylpropylidene)-9H-xanthene is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
650624-51-4 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(1-phenylpropylidene)xanthene |
InChI |
InChI=1S/C22H18O/c1-2-17(16-10-4-3-5-11-16)22-18-12-6-8-14-20(18)23-21-15-9-7-13-19(21)22/h3-15H,2H2,1H3 |
InChI Key |
KNPFPAITHIRTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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